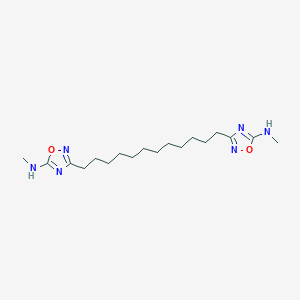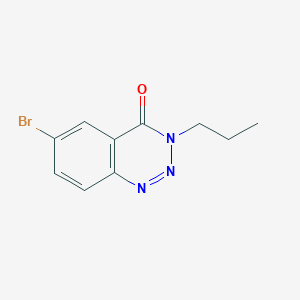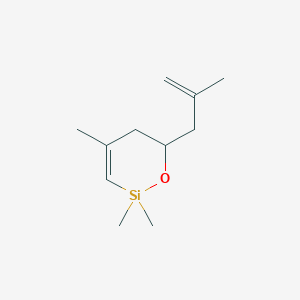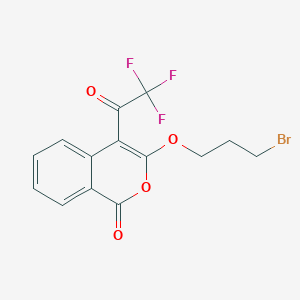![molecular formula C11H19NO4 B12604520 Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound features a spiro[5.5]undecane core with a 1,5-dioxane ring and an amino group at the 9th position. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, the selection of appropriate solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research explores its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, disrupting its function and leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A structurally related compound with similar spirocyclic features but lacking the amino and carboxylate groups.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a nitrogen atom in the ring, known for its diverse biological activities.
Uniqueness
Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which confer distinct reactivity and potential for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-14-9(13)10(12)3-5-11(6-4-10)15-7-2-8-16-11/h2-8,12H2,1H3 |
Clave InChI |
NZQRWUZQJBMTQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC2(CC1)OCCCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


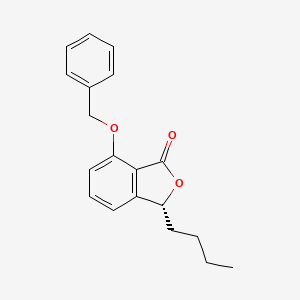
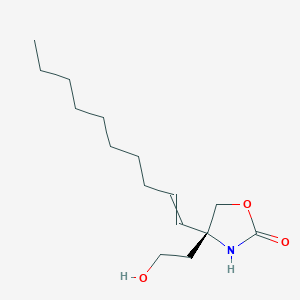
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
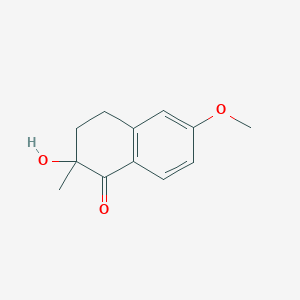
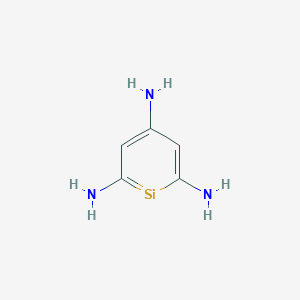
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

